molecular formula C17H12 B3246669 9-(Prop-2-YN-1-YL)anthracene CAS No. 17938-84-0

9-(Prop-2-YN-1-YL)anthracene

Cat. No.: B3246669
CAS No.: 17938-84-0
M. Wt: 216.28 g/mol
InChI Key: XKDSXAVXIPNQLH-UHFFFAOYSA-N
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Description

9-(Prop-2-YN-1-YL)anthracene is an anthracene derivative where a prop-2-yn-1-yl group is attached to the 9th position of the anthracene ring. Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of the prop-2-yn-1-yl group modifies the chemical and physical properties of the anthracene core, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Prop-2-YN-1-YL)anthracene typically involves the Sonogashira cross-coupling reaction. This reaction is performed between 9-bromoanthracene and propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors to improve efficiency, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

9-(Prop-2-YN-1-YL)anthracene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the triple bond in the prop-2-yn-1-yl group to a double or single bond.

    Substitution: Electrophilic substitution reactions can occur on the anthracene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Reduced forms of the prop-2-yn-1-yl group, such as prop-2-en-1-yl or propyl groups.

    Substitution: Various substituted anthracene derivatives depending on the electrophile used.

Scientific Research Applications

9-(Prop-2-YN-1-YL)anthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(Prop-2-YN-1-YL)anthracene largely depends on its application. In photodynamic therapy, for example, the compound absorbs light and transitions to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells. The molecular targets and pathways involved include cellular membranes, proteins, and DNA, which are susceptible to oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene
  • 9-(Pent-4-yn-1-yl)anthracene

Comparison

Compared to other anthracene derivatives, 9-(Prop-2-YN-1-YL)anthracene is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct photophysical properties. For instance, it may exhibit different fluorescence quantum yields and Stokes shifts compared to its phenylethynyl counterparts. Additionally, the prop-2-yn-1-yl group can participate in unique chemical reactions, such as click chemistry, which is not possible with phenyl or alkyl substituents .

Properties

IUPAC Name

9-prop-2-ynylanthracene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12/c1-2-7-17-15-10-5-3-8-13(15)12-14-9-4-6-11-16(14)17/h1,3-6,8-12H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDSXAVXIPNQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=C2C=CC=CC2=CC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40775644
Record name 9-(Prop-2-yn-1-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40775644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17938-84-0
Record name 9-(Prop-2-yn-1-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40775644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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